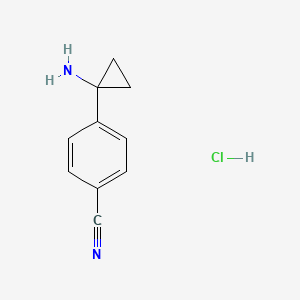

4-(1-Aminocyclopropyl)benzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(1-aminocyclopropyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-1-3-9(4-2-8)10(12)5-6-10;/h1-4H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAXQLMBOWZCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857006 | |

| Record name | 4-(1-Aminocyclopropyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369512-65-1 | |

| Record name | 4-(1-Aminocyclopropyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminocyclopropyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride

<An In-depth Technical Guide on the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride >

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Constrained Scaffolds

In the landscape of modern drug discovery, the rational design of molecules with superior efficacy and pharmacokinetic profiles is paramount. The incorporation of conformationally restricted moieties is a well-established strategy to enhance binding affinity and selectivity for biological targets. Among these, the 1-aminocyclopropyl group has emerged as a "privileged scaffold," offering a unique combination of structural rigidity and synthetic accessibility. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a key building block for a multitude of pharmacologically active agents.[1][2][3][4][5] We will dissect the nuances of the synthetic route, moving beyond a mere recitation of steps to illuminate the underlying chemical principles and practical considerations that ensure a successful and scalable outcome.

Retrosynthetic Blueprint: A Titanium-Mediated Approach

The most efficient and widely adopted strategy for the synthesis of 1-aminocyclopropanes from nitriles is the Kulinkovich-Szymoniak reaction.[6][7] This powerful transformation leverages the reactivity of a titanacyclopropane intermediate, generated in situ, to effect the cyclopropanation of a nitrile functionality.[6][8][9] Our retrosynthetic analysis, therefore, logically disconnects the target molecule at the C-N and C-C bonds of the cyclopropylamine moiety, leading back to the readily available starting material, 4-cyanobenzonitrile.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Milan System [milansystem.org]

- 4. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]

- 5. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Neo Sience [neosience.com]

- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Kulinkovich Reaction [organic-chemistry.org]

4-(1-Aminocyclopropyl)benzonitrile hydrochloride chemical properties

An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: Properties, Applications, and Experimental Considerations

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, spectroscopic characteristics, and chemical reactivity. It further explores the strategic importance of its constituent moieties—the benzonitrile and the aminocyclopropyl groups—in the design of bioactive molecules. Emphasizing practical application, this guide offers detailed protocols for safe handling, storage, and quality control analysis. It is intended as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel pharmaceutical agents.

Introduction: A Unique Scaffold for Drug Discovery

This compound has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery.[1][2][3] Its structure is a compelling fusion of two pharmacologically significant motifs: a rigid aminocyclopropyl group and an electronically versatile benzonitrile unit. This combination offers chemists a scaffold to develop compounds with tailored properties for specific biological targets.

The nitrile group, a potent hydrogen bond acceptor and bioisostere for carbonyls and other functional groups, is a well-established pharmacophore found in numerous approved drugs.[4] Its placement on the phenyl ring is crucial for modulating electronic properties and engaging in specific interactions within enzyme active sites.[4] The aminocyclopropyl moiety introduces a three-dimensional, conformationally constrained element. This rigidity can enhance binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

This guide serves as a senior-level scientific resource, moving beyond basic data to explain the causality behind experimental choices and to provide the field-proven insights necessary for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is the cornerstone of its effective use in synthesis and analysis.

Core Chemical Properties

The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(1-aminocyclopropyl)benzonitrile;hydrochloride | PubChem |

| CAS Number | 1369512-65-1 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [5][6][8] |

| Molecular Weight | 194.66 g/mol | [3][5][8] |

| Appearance | Off-white to light yellow solid | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][5][9] |

Spectroscopic Signature Analysis

While specific experimental spectra are proprietary to individual suppliers, the molecular structure allows for a robust prediction of its spectroscopic characteristics. This predictive analysis is crucial for guiding structural confirmation and purity assessment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Region (approx. 7.5-7.9 ppm): The protons on the para-substituted benzene ring will likely appear as two distinct doublets (an AA'BB' system), characteristic of this substitution pattern.[10]

-

Amine Protons (broad signal): The protons of the ammonium group (-NH₃⁺) will likely present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

Cyclopropyl Protons (approx. 1.0-1.8 ppm): The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the aliphatic region. Their constrained nature results in distinct geminal and cis/trans coupling constants.[11]

-

-

¹³C NMR Spectroscopy:

-

Nitrile Carbon (approx. 118-125 ppm): The carbon of the nitrile group (C≡N) typically appears in this region.

-

Aromatic Carbons (approx. 110-150 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution.

-

Quaternary Cyclopropyl Carbon (approx. 25-35 ppm): The carbon atom bearing the amino and phenyl groups.

-

Cyclopropyl Methylene Carbons (approx. 10-20 ppm): The two CH₂ groups of the cyclopropane ring.

-

-

Infrared (IR) Spectroscopy:

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the benzonitrile moiety.

-

Ammonium Stretch (N-H): A broad and strong absorption band is anticipated in the 2800-3200 cm⁻¹ region, typical for the N-H stretching vibrations of an ammonium salt.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode would show the molecular ion [M+H]⁺ for the free base at an m/z corresponding to the mass of C₁₀H₁₀N₂ (approx. 158.09 Da).[12]

-

Synthesis, Reactivity, and Stability

Conceptual Synthesis Pathway

The synthesis of this compound is a multi-step process that leverages established organic chemistry transformations. While specific industrial routes are proprietary, a logical retrosynthetic approach suggests key reactions. A plausible forward synthesis involves the cyclopropanation of a protected aminobenzonitrile precursor or the introduction of the amino group onto a pre-formed cyclopropylbenzonitrile scaffold.[13]

Caption: Conceptual workflow for the synthesis of the target compound.

Chemical Reactivity and Stability

-

Amine Group: The primary amine, present as its hydrochloride salt, is the most reactive site. It will act as a nucleophile in reactions such as acylation, alkylation, and Schiff base formation after neutralization with a base. This functionality is the primary handle for incorporating the molecule into a larger structure.

-

Nitrile Group: The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under harsh conditions (strong acid/base or potent reducing agents).[4]

-

Stability: The compound is stable under recommended storage conditions.[14] It should be protected from moisture and strong bases, which would neutralize the hydrochloride salt and liberate the more reactive free base. It is incompatible with strong oxidizing agents.[14]

Strategic Role in Medicinal Chemistry

The utility of this compound stems directly from the proven pharmacological roles of its constituent parts.

The Benzonitrile Pharmacophore

The benzonitrile group is far more than a simple structural component; it is a versatile pharmacophore.[4]

-

Enzyme Inhibition: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic carbonyl groups, making it a key feature in many enzyme inhibitors. For instance, in non-steroidal aromatase inhibitors like Letrozole, the para-substituted nitrile is essential for binding to the enzyme's active site and blocking estrogen synthesis.[4]

-

Bioisosterism: It can serve as a bioisostere for hydroxyl and carboxyl groups, improving metabolic stability and cell permeability while maintaining key hydrogen bonding interactions.[4]

-

Metabolic Robustness: The nitrile group is generally robust and not readily metabolized, which can improve the pharmacokinetic profile of a drug candidate.[4]

The Aminocyclopropyl Moiety: A Rigidity Strategy

The aminocyclopropyl group imparts conformational rigidity, a highly desirable trait in drug design.

-

Enhanced Potency: By locking a key pharmacophore (the amino group) in a defined spatial orientation, the molecule can bind more effectively to its target, avoiding the energetic cost of adopting the correct conformation.

-

Metabolic Considerations: While often stable, cyclopropyl rings can be metabolically targeted. A critical field insight comes from the preclinical development of the anxiolytic drug Panadiplon. Its metabolism produced cyclopropane carboxylic acid, which was found to inhibit mitochondrial fatty acid β-oxidation, leading to a rare but severe form of hepatic toxicity in a specific animal model.[15] This serves as a crucial reminder for researchers to assess the metabolic fate and potential liabilities of cyclopropyl-containing compounds during drug development.

Caption: Role as an intermediate in API synthesis.

Experimental Protocols and Safe Handling

Adherence to strict safety protocols and validated analytical methods is non-negotiable in a professional research environment.

Safety and Handling Protocol

This compound is classified as an irritant.[6][16] All handling must be performed in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles with side shields.[16][17]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][16][18]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Prevent dust formation. Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the laboratory.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended.[5][9] Store away from incompatible materials such as strong bases and oxidizing agents.[14]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

Quality Control and Analytical Workflow

A self-validating system of protocols ensures the identity and purity of the material before its use in subsequent reactions.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Preparation of Standard Solution: Accurately weigh ~1 mg of the compound and dissolve in a known volume (e.g., 10 mL) of diluent (e.g., 50:50 Acetonitrile:Water) to create a standard stock solution.

-

Sample Preparation: Prepare a sample solution at the same concentration as the standard.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

Protocol 2: Structural Confirmation by ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[19]

-

Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals and assign the peaks to the corresponding protons based on the expected chemical shifts and coupling patterns described in Section 2.2. The integration ratios should match the number of protons in the structure.

Caption: A typical quality control workflow for an incoming intermediate.

Conclusion

This compound is a sophisticated chemical intermediate whose value is derived from the strategic combination of a rigid aminocyclopropyl scaffold and a versatile benzonitrile pharmacophore. Its application in drug discovery is underpinned by its ability to confer desirable properties of potency, selectivity, and metabolic stability to lead compounds. This guide has provided a detailed technical framework covering its chemical properties, reactivity, and role in medicinal chemistry, alongside essential, field-tested protocols for its safe and effective handling. For the research scientist, a deep understanding of these principles is paramount to unlocking the full potential of this important building block in the development of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]

- 3. targetmol.cn [targetmol.cn]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [m.chemicalbook.com]

- 6. 1369512-65-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. appchemical.com [appchemical.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. Benzonitrile(100-47-0) 1H NMR [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 13. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. echemi.com [echemi.com]

- 19. alpaipars.com [alpaipars.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile hydrochloride

Preamble: Charting a Course into the Unknown

For the researcher, the allure of a novel small molecule lies not just in its structure, but in the biological secrets it may unlock. 4-(1-Aminocyclopropyl)benzonitrile hydrochloride presents such an enigma. Commercially available primarily as a synthetic intermediate, its own pharmacological or biological mechanism of action remains largely uncharted territory in publicly accessible literature.[1][2][3][4][5][6] This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigative framework. We will operate from the position of a primary researcher tasked with elucidating the mechanism of this compound for the first time.

This document will leverage established principles of chemical biology and drug discovery to propose a high-probability biological target, and then meticulously outline a comprehensive, multi-stage experimental plan to investigate this hypothesis. We will proceed with the scientific rigor required to build a case from the ground up, transforming a chemical entity of unknown function into a tool for biological inquiry or a potential therapeutic lead.

Our central hypothesis is born from a careful dissection of the molecule's key structural features: the aminocyclopropyl group and the benzonitrile moiety. The former is a known feature in inhibitors of certain plant enzymes, while the latter is a versatile pharmacophore.[7][8][9]

Part 1: Deconstruction of a Molecule and Formulation of a Central Hypothesis

The structure of this compound offers two primary points of departure for our investigation.

-

The 1-Aminocyclopropane Moiety: This rigid, three-membered ring with a primary amine is structurally reminiscent of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. In plants, the enzyme ACC synthase (ACS) catalyzes the conversion of S-adenosylmethionine (SAM) to ACC.[7][8] It is therefore plausible that our compound could act as a mimic of ACC or its precursors, potentially inhibiting enzymes involved in amino acid or hormone metabolism.

-

The Benzonitrile Group: The nitrile group is a potent hydrogen bond acceptor and can serve as a bioisostere for carbonyl or hydroxyl groups.[9] Its presence in numerous approved drugs underscores its importance as a pharmacophore, often critical for binding to enzyme active sites. For instance, benzonitriles are key components of non-steroidal aromatase inhibitors where the nitrile group is essential for enzymatic inhibition.[9]

Central Hypothesis:

Based on the structural analogy to ACC, our primary hypothesis is that This compound acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) or a related pyridoxal phosphate (PLP)-dependent enzyme involved in amino acid metabolism. The benzonitrile moiety likely contributes to the binding affinity and specificity for the target enzyme.

This hypothesis provides a clear and testable starting point for our experimental journey.

Part 2: A Phased Experimental Approach to Elucidating the Mechanism of Action

We will employ a three-phased approach, beginning with broad, target-agnostic screening and progressively narrowing our focus to specific enzymatic assays and cellular validation.

Phase 1: Initial Target Identification and Validation

The first phase is designed to rapidly assess the compound's general bioactivity and identify a likely class of targets.

Experimental Workflow: Phase 1

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

Protocol 2.1: In Vitro 1-Aminocyclopropane-1-Carboxylic Acid Synthase (ACS) Inhibition Assay

-

Objective: To directly measure the inhibitory effect of this compound on ACS activity.

-

Principle: Recombinant ACS enzyme is incubated with its substrate, S-adenosylmethionine (SAM), in the presence and absence of the test compound. The production of the product, ACC, is quantified.

-

Methodology:

-

Express and purify recombinant ACS (e.g., from Arabidopsis thaliana or a mammalian homolog if one is identified).

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 10 µM pyridoxal phosphate).

-

Create a serial dilution of this compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, combine the reaction buffer, ACS enzyme (e.g., 50 nM), and the test compound at various concentrations.

-

Initiate the reaction by adding SAM (e.g., at its Km value).

-

Incubate for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Quench the reaction (e.g., by adding a strong acid).

-

Quantify the amount of ACC produced using a validated method, such as HPLC with derivatization or a coupled-enzyme colorimetric assay.

-

Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Phase 2: Mechanistic Characterization of Enzyme Inhibition

Assuming Phase 1 confirms ACS (or another enzyme) as a direct target, Phase 2 will dissect the nature of this inhibition.

Experimental Workflow: Phase 2

Caption: Phase 2 Experimental Workflow.

Detailed Protocols:

Protocol 2.2: Enzyme Kinetic Analysis

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Methodology:

-

Perform the in vitro ACS activity assay as described in Protocol 2.1.

-

Set up multiple experimental sets. In each set, use a fixed concentration of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

Within each set, vary the concentration of the substrate, SAM, over a wide range (e.g., 0.1x Km to 10x Km).

-

Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting directly to the Michaelis-Menten equation modified for different inhibition models.

-

Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.

-

Phase 3: Cellular and In Vivo Target Engagement

The final phase aims to confirm that the compound engages its target in a biological system and elicits a corresponding cellular response.

Experimental Workflow: Phase 3

Caption: Phase 3 Experimental Workflow.

Part 3: Data Interpretation and Presentation

Throughout this investigation, rigorous data analysis and clear presentation are paramount.

Quantitative Data Summary

All quantitative data, such as IC50 values and kinetic parameters, should be summarized in tables for easy comparison.

Table 1: Hypothetical Results from Enzyme Inhibition Assays

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| 4-(1-Aminocyclopropyl)benzonitrile HCl | ACS | 1.5 ± 0.2 | Competitive |

| Control Compound (AVG) | ACS | 0.8 ± 0.1 | Competitive |

| Analog 1 (lacks nitrile) | ACS | > 100 | N/A |

| Analog 2 (lacks cyclopropyl) | ACS | > 100 | N/A |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion: From Hypothesis to Mechanistic Understanding

This technical guide has outlined a systematic and robust pathway for elucidating the mechanism of action of this compound. By starting with a structurally informed hypothesis and employing a phased experimental approach, a researcher can move from a state of no knowledge to a deep, mechanistic understanding of this compound's biological activity. The described protocols and workflows represent a gold-standard approach in chemical biology and drug discovery, ensuring that the generated data is both reliable and insightful. This investigative journey holds the potential to uncover a novel chemical probe for studying amino acid metabolism or a starting point for the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. targetmol.cn [targetmol.cn]

- 4. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]

- 5. This compound | 药物中间体 | MCE [medchemexpress.cn]

- 6. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Neo Sience [neosience.com]

- 7. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-aminocyclopropyl)benzonitrile hydrochloride, a pivotal building block in modern medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in publicly accessible literature, its emergence is intrinsically linked to the broader development and appreciation of the cyclopropylamine motif as a valuable pharmacophore. This guide will delve into the synthetic pathways to construct this unique molecule, its physicochemical properties, and its critical role as an intermediate in the synthesis of complex pharmaceutical agents. We will explore the causality behind synthetic choices, provide detailed experimental protocols for analogous transformations, and present characterization data in a clear, accessible format.

Introduction: The Strategic Value of the Aminocyclopropylbenzonitrile Scaffold

The fusion of a cyclopropylamine ring with a benzonitrile moiety in this compound creates a molecule of significant interest to the pharmaceutical industry. The cyclopropyl group, a three-membered carbocycle, is a highly prized structural motif in drug design. Its inherent ring strain and unique electronic properties can confer a range of beneficial effects on drug candidates, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties. The primary amine on the cyclopropane ring provides a key reactive handle for further molecular elaboration, allowing for its incorporation into a wide array of larger, more complex drug architectures.

The benzonitrile group, on the other hand, serves as a versatile pharmacophore and a synthetic precursor. The nitrile functionality can participate in various chemical transformations and can act as a bioisostere for other functional groups, influencing the electronic and steric profile of a molecule. The para-substitution pattern on the benzene ring provides a rigid scaffold for directing substituents toward specific binding pockets in biological targets.

Given these advantageous features, this compound has emerged as a valuable intermediate for the synthesis of diverse active pharmaceutical ingredients (APIs).[1][2][3] This guide will provide the necessary technical details for researchers to effectively utilize this compound in their drug discovery programs.

A History Forged in Synthetic Innovation

A singular, documented moment of discovery for this compound is not readily found in the annals of chemical literature. Instead, its history is one of gradual emergence, driven by the parallel advancements in the synthesis of its core components: the 1-aryl-1-aminocyclopropane unit and the substituted benzonitrile.

The synthetic community has long sought efficient methods to construct the sterically demanding and electronically unique cyclopropylamine core. Early methods often involved multi-step sequences with harsh reaction conditions. However, the development of novel cyclopropanation reactions and more efficient amination protocols has made this valuable motif more accessible.

Similarly, the synthesis of functionalized benzonitriles has evolved significantly. Classical methods have been refined, and new catalytic systems have been introduced, allowing for the precise introduction of the nitrile group onto aromatic rings. The convergence of these synthetic advancements paved the way for the creation of versatile building blocks like this compound, which encapsulates the desirable properties of both structural motifs. Its availability as a commercial intermediate underscores its recognized utility in the rapid and efficient synthesis of drug candidates.[4][5][6]

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic disconnections. A common and logical approach involves the construction of the aminocyclopropane ring onto a pre-existing benzonitrile scaffold.

A plausible synthetic route, based on established chemical principles, would start from 4-cyanobenzoyl cyanide. This is a representative pathway, and specific conditions may require optimization.

Representative Synthetic Protocol

Step 1: Synthesis of 1-(4-cyanophenyl)cyclopropanecarbonitrile

This step involves a cyclopropanation reaction. A variety of methods can be employed, including the use of a phase-transfer catalyst with a suitable dihaloalkane.

-

Reactants: 4-cyanobenzyl cyanide, 1,2-dibromoethane, sodium hydroxide, phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Solvent: Dichloromethane or a similar inert solvent.

-

Procedure:

-

To a stirred solution of 4-cyanobenzyl cyanide and the phase-transfer catalyst in the solvent, add a concentrated aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane dropwise at room temperature.

-

Stir the reaction mixture vigorously at ambient temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 1-(4-cyanophenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.

-

Step 2: Hydrolysis of the Nitrile to the Amine

The final step involves the reduction of the newly introduced nitrile on the cyclopropane ring to the primary amine.

-

Reactants: 1-(4-cyanophenyl)cyclopropanecarbonitrile, a suitable reducing agent (e.g., Lithium Aluminum Hydride (LAH) or catalytic hydrogenation).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (for LAH reduction).

-

Procedure (using LAH):

-

To a stirred suspension of LAH in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-cyanophenyl)cyclopropanecarbonitrile in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The hydrochloride salt of 4-(1-aminocyclopropyl)benzonitrile is typically an off-white to pale yellow solid.[4] Proper characterization is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂ |

| Molecular Weight | 194.66 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |

Spectroscopic Data (Predicted and Representative):

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.1 (br s, 3H, -NH₃⁺), 7.8-7.6 (m, 4H, Ar-H), 1.6-1.4 (m, 4H, cyclopropyl-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~170 (C-NH₂), 145 (Ar-C), 132 (Ar-CH), 128 (Ar-CH), 118 (CN), 112 (Ar-C-CN), 35 (C-NH₂), 15 (cyclopropyl-CH₂).

-

IR (KBr, cm⁻¹): ~3000-2800 (N-H stretch), 2225 (C≡N stretch), 1600, 1500 (aromatic C=C stretch).

-

Mass Spectrometry (ESI+): m/z = 159.09 [M+H]⁺ (for the free base).

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The primary amine provides a nucleophilic center for the formation of amides, ureas, sulfonamides, and other functional groups commonly found in pharmaceuticals. The benzonitrile moiety can be a key pharmacophoric element or can be further transformed, for example, into a tetrazole ring, which is a common carboxylic acid bioisostere.

The rigid cyclopropyl linker positions the phenyl ring in a defined orientation, which can be critical for achieving high-affinity binding to a biological target. The overall structure is a valuable starting point for library synthesis in lead optimization campaigns.

Signaling Pathway Interaction Diagram (Hypothetical)

The utility of this building block is in its incorporation into larger molecules that target specific biological pathways. For instance, a hypothetical inhibitor designed using this scaffold might target a protein kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound stands as a testament to the power of synthetic chemistry in providing enabling tools for drug discovery. While its own discovery may not be a landmark event, its utility is undeniable. The convergence of robust synthetic methods for constructing cyclopropylamines and functionalized aromatics has delivered a building block that offers a unique combination of rigidity, reactivity, and desirable physicochemical properties. For researchers in medicinal chemistry, a thorough understanding of its synthesis and reactivity is paramount for its effective deployment in the quest for novel therapeutics. This guide has provided a foundational understanding of this important intermediate, from its synthetic origins to its potential applications, empowering scientists to leverage its full potential in their research endeavors.

References

- 1. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [chemicalbook.com]

- 5. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 6. 1369512-65-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to Elucidating the Biological Targets of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. Rather than presenting a rigid set of instructions, this document offers a strategic, in-depth exploration of the scientific rationale and experimental methodologies required for a thorough investigation of this molecule's mechanism of action.

Part 1: Foundational Analysis of this compound

This compound is a synthetic compound recognized primarily as a chemical intermediate.[1][2][3][4] Its therapeutic potential remains largely unexplored, presenting a unique opportunity for target discovery. A thorough understanding of its constituent chemical motifs provides the logical starting point for our investigation.

The molecule is characterized by two key structural features: a benzonitrile group and a 1-aminocyclopropyl moiety . The benzonitrile scaffold is a well-established pharmacophore found in a multitude of biologically active molecules, prized for its favorable pharmacokinetic properties and its ability to engage with biological targets.[5] The nitrile group, being highly electron-withdrawing, influences the electronic properties of the benzene ring and can participate in crucial interactions with protein active sites.[5] The 1-aminocyclopropyl group, a constrained amino acid analogue, offers structural rigidity that can confer high binding affinity and selectivity for specific protein targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂ |

| Molecular Weight | 194.66 g/mol |

| CAS Number | 1369512-65-1 |

| Appearance | Off-white to light solid |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Part 2: Hypothesis-Driven Target Exploration

The chemical architecture of this compound allows us to formulate several compelling hypotheses regarding its potential biological targets. This approach, grounded in the known pharmacology of its structural components, provides a rational basis for the experimental design that follows.

The Benzonitrile Moiety: A Gateway to Enzyme Inhibition

The benzonitrile group is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of enzymes.[6] Its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups make it a versatile component in drug design.[6] Based on existing literature, we can prioritize three major classes of enzymes as potential targets:

-

Protein Kinases: Numerous kinase inhibitors incorporate a benzonitrile moiety.[7][8][9] This group can interact with the hinge region of the kinase ATP-binding site or other allosteric sites.[8][] The diversity of the human kinome suggests that this compound could exhibit inhibitory activity against one or more kinase families.

-

Aromatase (CYP19A1): Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature a nitrile group that is essential for their inhibitory activity.[7][11][12][13] This group is thought to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor in the enzyme's active site.[11]

-

Dipeptidyl Peptidase-4 (DPP-4): Several DPP-4 inhibitors, used in the treatment of type 2 diabetes, contain a benzonitrile group.[14][15][16][17] This moiety can engage in key interactions within the S1 subsite of the DPP-4 active site.

The 1-Aminocyclopropyl Moiety: A Constrained Amino Acid Mimic

The 1-aminocyclopropyl group is a rigid analogue of amino acids, a feature that can enhance binding to enzyme active sites. Its most notable role is as a key component of inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase .[18][19] This enzyme, crucial for ethylene biosynthesis in plants, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. While ACC synthase is a plant enzyme, the ability of the aminocyclopropyl group to be recognized by PLP-dependent enzymes suggests that human enzymes of this class could be potential targets.

Potential for Off-Target Effects: A Lesson from Panadiplon

A critical aspect of drug development is the early identification of potential toxicities. The experimental anxiolytic drug, panadiplon, which also contains a cyclopropane ring, was found to have a cyclopropane carboxylic acid metabolite that induces mitochondrial toxicity by inhibiting fatty acid beta-oxidation.[1][20] This leads to a Reye's Syndrome-like idiosyncratic response.[1] This precedent underscores the importance of investigating the metabolic fate of this compound and assessing its potential for mitochondrial toxicity.

Part 3: A Systematic Approach to Target Identification and Validation

We will now outline a multi-pronged strategy to identify and validate the biological targets of this compound, beginning with computational methods and progressing to experimental validation.

In Silico Target Prediction: A First Look into the Target Landscape

Computational, or in silico, methods offer a rapid and cost-effective way to generate initial hypotheses about a compound's biological targets.[2][3][21] These approaches leverage large databases of known ligand-target interactions to predict the most likely targets for a novel compound based on structural similarity.

Caption: Workflow for in silico target prediction.

-

Obtain the SMILES String: Convert the chemical structure of 4-(1-aminocyclopropyl)benzonitrile into its SMILES (Simplified Molecular-Input Line-Entry System) representation.

-

Select a Prediction Tool: Utilize a web-based tool such as SwissTargetPrediction.[22] These platforms compare the query molecule to a library of known active compounds.

-

Submit the Query: Input the SMILES string into the selected tool and initiate the prediction process.

-

Analyze the Results: The output will be a list of potential targets, ranked by probability. Scrutinize this list, paying close attention to targets that align with the hypotheses generated in Part 2 (e.g., kinases, aromatase, DPP-4).

-

Prioritize for Experimental Validation: Select the top 5-10 most promising targets for follow-up experimental validation.

Biochemical Assays: Direct Interrogation of Hypothesized Targets

The prioritized list of potential targets from the in silico screen should be subjected to direct biochemical testing. This provides the first layer of experimental evidence for a direct interaction between the compound and a purified protein.

-

Select a Kinase Panel: Choose a broad panel of recombinant human kinases, ensuring representation from different families of the kinome.

-

Primary Screen: Perform a primary screen of this compound at a single high concentration (e.g., 10 µM) against the entire kinase panel. The assay should measure the phosphorylation of a substrate, typically using a fluorescence- or luminescence-based readout.

-

Identify Hits: Define a "hit" as any kinase whose activity is inhibited by a certain threshold (e.g., >50%) in the primary screen.

-

Dose-Response Analysis: For each hit, perform a dose-response experiment by incubating the kinase with a serial dilution of the compound.

-

Determine IC₅₀ Values: From the dose-response curves, calculate the half-maximal inhibitory concentration (IC₅₀) for each hit kinase. This provides a quantitative measure of the compound's potency.

-

Obtain Recombinant Aromatase: Use human recombinant aromatase, often in the form of microsomes from cells overexpressing the enzyme.

-

Assay Principle: A common method involves measuring the conversion of a fluorescent substrate to a fluorescent product.

-

Incubation: Incubate the recombinant aromatase with the fluorescent substrate and varying concentrations of this compound. Include a known aromatase inhibitor (e.g., letrozole) as a positive control.

-

Measurement: After the incubation period, measure the fluorescence of the product.

-

Calculate IC₅₀: Determine the IC₅₀ value from the dose-response curve.

-

Obtain Recombinant DPP-4: Use purified, recombinant human DPP-4 enzyme.

-

Assay Principle: Utilize a fluorogenic substrate, such as Gly-Pro-AMC, which releases a fluorescent product upon cleavage by DPP-4.

-

Incubation: Incubate the recombinant DPP-4 with the fluorogenic substrate and varying concentrations of this compound. Include a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

-

Measurement: Monitor the increase in fluorescence over time.

-

Calculate IC₅₀: Determine the IC₅₀ value from the dose-response curve.

Chemical Proteomics: An Unbiased Approach to Target Discovery

While hypothesis-driven approaches are powerful, they are inherently biased towards known targets. Chemical proteomics offers an unbiased strategy to identify the full spectrum of protein targets for a compound within a complex biological system, such as a cell lysate or even in live cells.[4][5][6][23][24]

Caption: Workflow for chemical proteomics-based target identification.

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to 4-(1-aminocyclopropyl)benzonitrile. The attachment point should be chosen carefully to minimize disruption of potential protein binding.

-

Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native protein lysate.

-

Probe Incubation: Incubate the cell lysate with the biotinylated probe. As a control, incubate a separate aliquot of lysate with the probe in the presence of a large excess of the free, untagged compound. This competition control is crucial for distinguishing specific binders from non-specific ones.

-

Affinity Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any bound proteins.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Then, elute the specifically bound proteins from the beads.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins that were significantly enriched in the probe-treated sample compared to the competition control. These proteins are your high-confidence target candidates.

Target Validation in a Cellular Context

Once high-confidence targets have been identified through biochemical and/or proteomic screens, it is essential to validate these findings in a cellular context. This step confirms that the compound engages with its target in a living system and elicits a functional response.

-

Select a Method: A cellular thermal shift assay (CETSA) is a powerful technique to confirm target engagement. This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Western Blot Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting.

-

Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct target engagement in the cellular environment.

Part 4: Assessing the Potential for Off-Target Toxicity

As highlighted by the panadiplon case, it is prudent to investigate potential toxicity mechanisms early in the drug discovery process. Given the presence of the cyclopropane moiety, an assessment of mitochondrial function is warranted.

-

Cell Culture: Culture a human liver cell line, such as HepG2, as the liver is a primary site of drug metabolism and toxicity.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for different durations.

-

Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Assess basal respiration, ATP-linked respiration, and maximal respiration. A decrease in these parameters indicates mitochondrial dysfunction.

-

Mitochondrial Membrane Potential Assay: Use a fluorescent dye, such as TMRE or TMRM, to measure the mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A loss of membrane potential is an early marker of mitochondrial damage.

-

Fatty Acid Oxidation Assay: Measure the rate of fatty acid oxidation by providing cells with radiolabeled palmitate and measuring the production of radiolabeled CO₂ or acid-soluble metabolites. Inhibition of this pathway would be a significant finding, echoing the toxicity mechanism of panadiplon's metabolite.[1][20]

Part 5: Conclusion and Path Forward

This technical guide has provided a comprehensive, multi-faceted strategy for elucidating the biological targets of this compound. By integrating hypothesis-driven approaches based on its chemical structure with unbiased, discovery-oriented techniques, researchers can build a robust case for the compound's mechanism of action. The emphasis on cellular validation and early toxicity assessment ensures a high degree of scientific rigor and enhances the translational potential of the findings.

The successful identification of a validated biological target is a critical milestone in the drug discovery process. It opens the door to subsequent studies, including structure-activity relationship (SAR) optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and in vivo efficacy studies in relevant disease models. This systematic approach will undoubtedly accelerate the journey of this compound from a chemical intermediate to a potential therapeutic agent.

References

- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Learn How Proteomics Can Advance Drug Development - MetwareBio [metwarebio.com]

- 5. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 6. What is the role of proteomics in drug discovery? [synapse.patsnap.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile - Wikipedia [en.wikipedia.org]

- 13. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]

- 14. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ACC Synthase [biology.kenyon.edu]

- 20. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 23. sapient.bio [sapient.bio]

- 24. Proteomics study isolates drug targets [asbmb.org]

An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1-aminocyclopropyl)benzonitrile hydrochloride, a key structural motif in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and the biological significance of its derivatives and analogs, offering insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of the 4-(1-Aminocyclopropyl)benzonitrile Scaffold

The unique combination of a cyclopropylamine moiety and a benzonitrile group within the 4-(1-aminocyclopropyl)benzonitrile scaffold imparts a desirable set of properties for drug design. The cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[1] Concurrently, the benzonitrile functional group, a versatile pharmacophore, is known to participate in various non-covalent interactions with protein targets and can serve as a bioisostere for other functional groups.[2] This combination makes this compound and its derivatives valuable intermediates in the synthesis of a wide range of biologically active compounds.[3][4]

Synthesis and Chemical Properties

A potential synthetic pathway could involve the following key transformations:

-

Starting Material: 4-Cyanobenzyl bromide.

-

Introduction of the Cyclopropyl Moiety: Reaction with a suitable cyclopropanating agent.

-

Formation of the Amine: Conversion of a precursor functional group (e.g., a nitro or cyano group on the cyclopropane ring) to the primary amine.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

It is crucial to meticulously control reaction conditions at each step to ensure optimal yield and purity.

Chemical and Physical Properties

Based on available data, this compound presents as an off-white to light yellow solid.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂ | [5] |

| Molecular Weight | 194.66 g/mol | [5] |

| Purity (HPLC) | ≥98% | [5] |

| CAS Number | 1369512-65-1 | [5] |

Biological Activities and Therapeutic Potential

The 4-(1-aminocyclopropyl)benzonitrile scaffold is a key component in a variety of compounds with demonstrated biological activity. The nitrile group can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, which is crucial for the interaction of many drugs with their protein targets.[2] The cyclopropylamine moiety, on the other hand, is found in numerous enzyme inhibitors and receptor modulators.

Derivatives of this scaffold have shown potential in several therapeutic areas:

-

Enzyme Inhibition: The structural features of 4-(1-aminocyclopropyl)benzonitrile derivatives make them promising candidates for the development of inhibitors for various enzymes, including kinases, xanthine oxidase, and metallo-β-lactamases.

-

Receptor Modulation: Analogs of this compound have been investigated as selective androgen receptor modulators (SARMs).

-

Oncology: Benzonitrile-containing compounds have been explored as aromatase inhibitors for the treatment of estrogen-dependent cancers.[2]

-

Contraceptives: The nitrile group has been shown to mimic the key interactions of progesterone with its receptor, leading to the development of non-steroidal contraceptive agents.[2]

The following diagram illustrates the key structural features contributing to the biological activity of this scaffold.

Caption: Key structural features of the 4-(1-aminocyclopropyl)benzonitrile scaffold and their contributions to biological activity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds. For 4-(1-aminocyclopropyl)benzonitrile derivatives, modifications at several positions can significantly impact their biological activity.

-

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can influence the molecule's interaction with the target protein. Electron-withdrawing groups can enhance the hydrogen bonding capability of the nitrile nitrogen.

-

Modification of the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can alter the compound's stereochemistry and conformational preferences, which can lead to improved target selectivity.

-

Derivatization of the Amino Group: The primary amine offers a convenient handle for further chemical modifications, such as acylation or alkylation, to explore new interactions with the binding pocket.

A systematic exploration of these modifications is crucial for the rational design of more potent and selective drug candidates.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on established chemical transformations for similar molecular structures.

Step 1: Synthesis of 1-(4-cyanophenyl)cyclopropanecarbonitrile

-

To a solution of 4-cyanobenzyl cyanide in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base (e.g., sodium hydride or LDA) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

After stirring for a specified time, add 1,2-dibromoethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Dissolve the 1-(4-cyanophenyl)cyclopropanecarbonitrile in a suitable solvent (e.g., anhydrous diethyl ether or THF).

-

Add a reducing agent (e.g., lithium aluminum hydride or borane-tetrahydrofuran complex) portion-wise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-(1-aminocyclopropyl)benzonitrile.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-(1-aminocyclopropyl)benzonitrile in a suitable solvent (e.g., diethyl ether or methanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to afford this compound.

The following flowchart illustrates the proposed synthetic workflow.

Caption: A proposed workflow for the synthesis of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis.[5]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra should be consistent with the expected structure of this compound. Key signals to look for include the aromatic protons of the benzonitrile ring and the characteristic signals of the cyclopropyl protons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique structural and electronic properties offer significant advantages in drug design. Future research should focus on the development of efficient and scalable synthetic routes to access a diverse library of analogs. Systematic SAR studies, guided by computational modeling and in vitro and in vivo testing, will be crucial in identifying potent and selective drug candidates for various therapeutic targets. The continued exploration of this versatile scaffold holds great potential for the discovery of next-generation medicines.

References

- 1. Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart conformational rigidity and metabolic stability, thereby enhancing the pharmacological profiles of drug candidates.[1] 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, a molecule integrating this privileged scaffold with a benzonitrile group, presents a unique set of physicochemical properties that are critical to understand for its successful application in drug discovery and development.[2][3][4] This guide offers a comprehensive exploration of the solubility and stability of this compound, providing not just data and protocols, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Section 1: The Solubility Profile of this compound

A thorough understanding of a compound's solubility is fundamental to its journey from a laboratory curiosity to a viable therapeutic agent.[5] Poor solubility can hinder absorption, lead to unreliable in vitro assay results, and create significant formulation challenges.[5][6] This section delves into the solubility characteristics of this compound, offering both theoretical considerations and practical experimental approaches.

Theoretical Considerations: A Molecule of Dichotomous Nature

The solubility of this compound is governed by the interplay of its structural features:

-

The Hydrophilic Amine and Hydrochloride Salt: The primary amine, protonated as a hydrochloride salt, significantly contributes to aqueous solubility through ion-dipole interactions with water molecules.

-

The Lipophilic Benzene and Cyclopropyl Groups: The benzonitrile and cyclopropyl moieties introduce lipophilic character, favoring solubility in organic solvents.

This dual nature suggests that the compound's solubility will be highly dependent on the solvent system's polarity and pH.

Experimental Determination of Solubility: Kinetic vs. Thermodynamic Approaches

Two primary types of solubility measurements are pertinent in a drug discovery context: kinetic and thermodynamic solubility.[7][8]

-

Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's dissolution from a DMSO stock solution into an aqueous buffer.[7][8][9][10] It is invaluable for early-stage compound selection and for diagnosing potential issues in bioassays.[7][8]

-

Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a given solvent, representing the true saturation point.[5][6][11] It is a critical parameter for pre-formulation and late-stage development.[5]

Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data for Illustrative Purposes)

| Solvent System | Solubility Type | Method | Concentration (µg/mL) | Temperature (°C) |

| Phosphate Buffered Saline (PBS), pH 7.4 | Kinetic | Nephelometry | > 150 | 25 |

| Simulated Gastric Fluid (SGF), pH 1.2 | Thermodynamic | Shake-Flask (LC-MS) | ~5000 | 37 |

| Simulated Intestinal Fluid (FaSSIF), pH 6.5 | Thermodynamic | Shake-Flask (LC-MS) | ~200 | 37 |

| Methanol | Thermodynamic | Shake-Flask (UV-Vis) | > 10000 | 25 |

| Acetonitrile | Thermodynamic | Shake-Flask (UV-Vis) | ~500 | 25 |

| Dichloromethane | Thermodynamic | Shake-Flask (UV-Vis) | < 50 | 25 |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines a robust method for determining the thermodynamic solubility of this compound.

Rationale: The shake-flask method, incubated to equilibrium, provides the most accurate measure of thermodynamic solubility.[12] The use of HPLC-UV for quantification offers high selectivity and sensitivity.[6][13]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.[14]

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle by letting the vials stand or by centrifugation.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze both the filtered supernatant and the standard solutions using a validated HPLC-UV method.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A streamlined workflow for determining thermodynamic solubility.

Section 2: The Stability Profile of this compound

Ensuring the stability of an active pharmaceutical ingredient (API) is paramount for its safety and efficacy.[15][16] Stability testing provides critical information about how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[17][18][19]

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid or an amide intermediate.[20][21] This is a common degradation pathway for many pharmaceutical compounds.[21]

-

Oxidation of the Amine Group: The primary amine on the cyclopropyl ring could be susceptible to oxidation.

-

Cyclopropyl Ring Opening: While generally stable, the strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, especially when adjacent to an amine.[22]

The nitrile group in many pharmaceuticals is often metabolically robust and passes through the body unchanged.[23] However, positioning the nitrile on a quaternary carbon, as in this molecule, is a strategy to prevent oxidation at the nitrile-bearing carbon and subsequent cyanide release.[23]

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[15][24][25] These studies are essential for:

-

Determining the intrinsic stability of the molecule.[15][16][17][18][19][26]

-

Validating the stability-indicating power of analytical methods.[15][17][18][19]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | To assess susceptibility to degradation in acidic environments.[24] |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | To evaluate stability in alkaline conditions.[24] |

| Oxidation | 3% H₂O₂, RT, 24h | To investigate the potential for oxidative degradation.[24] |

| Thermal Degradation | 80°C, 75% RH, 48h | To determine the impact of heat and humidity.[17][18][19][24] |

| Photostability | ICH Q1B conditions | To assess degradation upon exposure to light.[24] |

Experimental Protocol: Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound.

Rationale: A systematic investigation across various stress conditions is necessary to build a comprehensive stability profile. The use of a stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media (acid, base, water for thermal and photolytic stress, and a solution of hydrogen peroxide for oxidative stress).[24]

-

-

Stress Application:

-

Expose the solutions to the conditions outlined in Table 2. Include a control sample stored under normal conditions.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of each solution, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method capable of resolving the parent drug from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition. A degradation of 5-20% is generally considered appropriate for identifying degradation products.[24]

-

Characterize the major degradation products using techniques such as LC-MS/MS to elucidate their structures.

-

Diagram 2: Logical Flow of a Forced Degradation Study

Caption: The process of a forced degradation study.

Section 3: Concluding Remarks and Future Directions

The information presented in this guide provides a foundational understanding of the solubility and stability of this compound. A comprehensive characterization of these properties is not merely a regulatory requirement but a scientific necessity for informed drug development.[16] Future work should focus on expanding the solubility profile in a wider range of pharmaceutically relevant solvents and co-solvent systems, as well as a more detailed structural elucidation of any identified degradation products. This knowledge will be instrumental in the successful formulation and clinical translation of this promising molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]

- 3. appchemical.com [appchemical.com]

- 4. targetmol.cn [targetmol.cn]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. evotec.com [evotec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. enamine.net [enamine.net]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 14. benchchem.com [benchchem.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. database.ich.org [database.ich.org]

- 18. rsc.org [rsc.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pharmacy180.com [pharmacy180.com]

- 22. hyphadiscovery.com [hyphadiscovery.com]

- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. acdlabs.com [acdlabs.com]

- 26. pharmaguru.co [pharmaguru.co]

Topic: A Theoretical and Spectroscopic Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: A Keystone Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract